2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-methyl-3-piperidin-3-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODZEQKNLAEHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCNC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-piperidone and 2-methylacrylic acid.
Formation of Intermediate: The 3-piperidone undergoes a condensation reaction with 2-methylacrylic acid under acidic conditions to form an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes:
Reactor Setup: Using stainless steel reactors equipped with temperature and pH control.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with industry standards.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example, reaction with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester .
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol, H₂SO₄ | Reflux, 12 h | Ethyl 2-methyl-3-(piperidin-3-yl)propanoate | 75-80% | |
| Methanol, DCC | 0°C → RT, 24 h | Methyl ester | 68% |
Amide Bond Formation
The carboxylic acid reacts with primary/secondary amines via carbodiimide-mediated coupling. Dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) are commonly employed .
| Amine | Coupling Agent | Product | Yield | Source |
|---|---|---|---|---|
| Propylamine | DCC/NHS | N-Propylpropanamide derivative | 82% | |
| Morpholine | DCC | N-Morpholinylpropanamide | 76% | |
| Benzylamine | NHS | N-Benzylpropanamide | 70% |
Amine Functionalization
The piperidine nitrogen participates in alkylation and acylation reactions. Boc protection is a key step for selective modifications .
Protection with Boc Anhydride
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Boc₂O, NaOH | t-BuOH, RT, 20 h | Boc-protected derivative | 85% |
Deprotection with TFA
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TFA/CH₂Cl₂ (1:1) | RT, 2 h | Free amine hydrochloride | 95% |
Salt Metathesis
The hydrochloride salt can be converted to other salts via neutralization and recrystallization .
| Base | Solvent | Product | Purity | Source |
|---|---|---|---|---|
| NaOH | H₂O/EtOH | Sodium salt | >98% | |
| K₂CO₃ | Acetone | Free base | 90% |
Cyclization Reactions
Under acidic conditions, intramolecular cyclization forms lactams or fused heterocycles .
| Conditions | Product | Yield | Source |
|---|---|---|---|
| TfOH, CH₂Cl₂, 0°C, 2 h | Six-membered lactam | 60% |
Comparative Reactivity
The methyl group at position 2 and the piperidine ring’s stereochemistry influence reaction outcomes. Key comparisons include:
| Reaction Type | 2-Methyl Derivative | 4-Methyl Analog | Notes |
|---|---|---|---|
| Esterification | Faster kinetics | Slower due to steric hindrance | |
| Amide Coupling | Higher yields with aliphatic amines | Prefers aromatic amines |
Scientific Research Applications
Chemical Overview
2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride is a piperidine derivative characterized by a piperidine ring and a propanoic acid moiety. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Scientific Research Applications
The compound is utilized in several key areas of research:
Medicinal Chemistry
- Intermediate in Drug Synthesis : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features facilitate the development of new therapeutic agents targeting different diseases.
- Potential Therapeutic Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, influencing neurotransmitter systems such as dopamine and serotonin pathways. These effects are critical for developing treatments for mood disorders and neurodegenerative diseases .
Biological Research
- Enzyme Interaction Studies : The compound is studied for its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic applications.
- Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can exhibit antimicrobial properties, inhibiting the growth of various bacteria and fungi. This opens avenues for developing new antibacterial agents .
Industrial Applications
- Production of Fine Chemicals : In industrial settings, this compound is used as a building block for synthesizing more complex chemical entities, thus playing a role in the production of fine chemicals.
The biological activities associated with this compound include:
Neuropharmacological Effects
Research indicates that piperidine derivatives can influence neurotransmitter release and exhibit neuroprotective effects, making them candidates for treating neurological disorders .
Antimicrobial Properties
Studies have shown that certain analogs of piperidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also demonstrate similar antimicrobial efficacy .
Antiproliferative Effects
Investigations into related compounds indicate potential antiproliferative activity, suggesting applications in cancer therapy. The presence of the piperidine group may enhance the effectiveness of these compounds against various cancer cell lines.
Case Studies and Research Findings
Several studies have highlighted the efficacy of piperidine derivatives:
- A study demonstrated that specific piperidine compounds exhibited significant inhibitory effects on bacterial growth at concentrations ranging from 64 to 128 µg/mL against E. coli and S. aureus .
- Another investigation into neuropharmacological activity revealed that certain derivatives could modulate neurotransmitter systems effectively, providing a basis for further exploration in treating mood disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Piperidine vs. Morpholine Substituents
- The piperidine ring in the target compound provides a saturated nitrogen-containing heterocycle, favoring interactions with biological targets through hydrogen bonding and hydrophobic effects . In contrast, the morpholine analog () contains an oxygen atom, which increases polarity and may enhance aqueous solubility .
Aromatic vs. Aliphatic Substituents
Ester vs. Acid Derivatives
Steric Modifications
Biological Activity
2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its diverse biological activities. The presence of the methyl and propanoic acid moieties contributes to its pharmacological profile.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research indicates that certain structural modifications of piperidine derivatives can lead to enhanced anticancer activity, with some compounds showing IC50 values in the low micromolar range against cancer cell lines .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways of disease processes, such as NLRP3 inflammasome activation, which is linked to inflammatory diseases .
- Cellular Interaction : It can induce cellular responses through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus subtilis | 0.025 |
These results indicate a promising antimicrobial profile, particularly against Gram-positive bacteria .
Anticancer Studies
In vitro studies have demonstrated that modifications in the piperidine structure can enhance anticancer properties. For instance, compounds derived from this compound were tested against HeLa cells, showing significant antiproliferative activity:
| Compound | IC50 (µM) |
|---|---|
| Standard Drug (Doxorubicin) | 2.29 |
| Modified Piperidine Derivative | 0.69 |
These findings suggest that structural optimization could lead to more effective anticancer agents .
Comparative Analysis with Similar Compounds
A comparison with other piperidine derivatives reveals unique aspects of this compound:
| Compound Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Piperidine Derivatives | Moderate | High |
| Nitrofuran Derivatives | High | Moderate |
The combination of functional groups in this compound provides a distinct set of biological activities compared to similar compounds .
Q & A
Q. How can computational methods predict structure-activity relationships (SAR)?
Q. What techniques validate the compound’s purity for regulatory submissions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
